molecular formula C7H6N4O2 B1398864 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-carbonsäure CAS No. 1095822-30-2

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-carbonsäure

Katalognummer: B1398864
CAS-Nummer: 1095822-30-2
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: PZXHTCLSLSBBIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-30-2. It has a molecular weight of 178.15 . It is a solid substance at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold . The key starting material was obtained by treating the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid consists of a pyrazolo[3,4-D]pyrimidine core with a methyl group at the 1-position and a carboxylic acid group at the 4-position .


Physical and Chemical Properties Analysis

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 178.15 .

Wissenschaftliche Forschungsanwendungen

Hematopoetische Progenitor-Kinase 1 (HPK1) Inhibition

Diese Verbindung wurde auf ihr Potenzial als Inhibitor der Hematopoetischen Progenitor-Kinase 1 (HPK1) untersucht, die ein wichtiger negativer Regulator des T-Zell-Rezeptor-Signalwegs ist. HPK1 ist ein vielversprechendes Ziel, um die Antitumor-Immunität zu verstärken. Die Entwicklung und Synthese von Derivaten von Pyrazolo[3,4-d]pyrimidin, wie z. B. "1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-carbonsäure", zielt darauf ab, selektive HPK1-Inhibitoren zu entwickeln, die eine bedeutende Rolle bei der Tumorbehandlung spielen könnten .

Antiviren- und Antitumormittel

Aufgrund ihrer strukturellen Ähnlichkeit mit Nukleobasen können Pyrazolo[3,4-d]pyrimidin-Derivate als Metaboliten wirken und ein potenzielles Einsatzgebiet als Antivirale und Antitumormittel haben. Sie haben eine bemerkenswerte zytotoxische Aktivität gegen verschiedene Karzinomzellen gezeigt, darunter Darm-, Brust- und Lungenkrebs .

Synthese neuer Derivate

Die Verbindung dient als Schlüsselvorstufe bei der Synthese neuer Pyrazolo[3,4-d]pyrimidin-Derivate. Diese neuen Verbindungen werden auf ihre potenziellen biomedizinischen Anwendungen untersucht, einschließlich ihrer in-vitro-Effekte, die sich derzeit in der Forschung befinden .

Biomedizinische Anwendungen

Pyrazolo[3,4-d]pyrimidine gehören zu einer größeren Gruppe von heterocyclischen Verbindungen, die ausgiebig auf verschiedene biomedizinische Anwendungen untersucht wurden. Dazu gehören potenzielle Anwendungen in der Pharmakologie und medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten .

Synthetische Strategien

Die Verbindung ist auch in der synthetischen Chemie von Bedeutung, wo sie zur Entwicklung synthetischer Strategien und Ansätze zur Herstellung von Pyrazolopyridinsystemen eingesetzt wird. Ihre Derivate werden nach verschiedenen Methoden synthetisiert, die nach der Methode zur Assemblierung des Pyrazolopyridinsystems systematisiert werden .

Antibakterielle Aktivität

Derivate von Pyrazolo[3,4-d]pyrimidinen wurden synthetisiert und auf ihre antimikrobielle Aktivität getestet. Die Verbindung kann zur Herstellung neuer Derivate verwendet werden, die antimikrobielle Eigenschaften gegen eine Reihe von Krankheitserregern aufweisen .

[Design und Synthese von 1H-pyrazolo[3,4-d]pyrimidin-Derivaten als HPK1-Inhibitoren](https://

Safety and Hazards

The safety information for 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, H320, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation respectively .

Zukünftige Richtungen

The future directions for the research and development of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid and its derivatives could involve further exploration of their biological activities, particularly their potential as CDK2 inhibitors . Additionally, more studies could be conducted to optimize their synthesis and improve their properties .

Biochemische Analyse

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.

Cellular Effects

The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, which is involved in the regulation of the cell cycle and apoptosis. Additionally, it affects gene expression by downregulating genes associated with cell proliferation and survival.

Molecular Mechanism

At the molecular level, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and apoptosis. The inhibition of CDK2 also results in the downregulation of genes involved in cell proliferation and survival, further contributing to the compound’s anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, but prolonged exposure can lead to the development of resistance in some cell lines . This resistance is often associated with changes in the expression of genes involved in drug metabolism and efflux.

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its anticancer effects while minimizing toxicity.

Metabolic Pathways

1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility, facilitating its excretion via the kidneys. The compound’s metabolites have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . In particular, the compound tends to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit CDK2, which is localized in the nucleus, suggests that it can effectively penetrate the nuclear membrane . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its biological activity .

Eigenschaften

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHTCLSLSBBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 3
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 5
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 6
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.